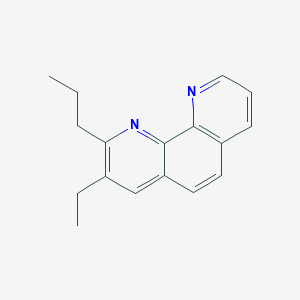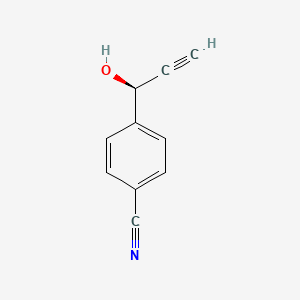
(S)-4-Cyano-alpha-ethynylbenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Cyano-alpha-ethynylbenzyl alcohol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a benzyl group, which is further substituted with a cyano group (-CN) and an ethynyl group (-C≡CH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Cyano-alpha-ethynylbenzyl alcohol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with a suitable aldehyde or ketone. For instance, the reaction of phenylmagnesium bromide with 4-cyano-1-butyne followed by hydrolysis can yield the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration of an alkyne followed by oxidation. This method is particularly useful for achieving anti-Markovnikov addition, which is essential for the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or hydroboration-oxidation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Cyano-alpha-ethynylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The cyano group can be reduced to an amine using hydrogenation or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Hydrogenation with a palladium catalyst or LiAlH4.
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl).
Major Products
Oxidation: Formation of 4-cyano-alpha-ethynylbenzaldehyde or 4-cyano-alpha-ethynylbenzophenone.
Reduction: Formation of 4-amino-alpha-ethynylbenzyl alcohol.
Substitution: Formation of 4-cyano-alpha-ethynylbenzyl chloride or bromide.
Scientific Research Applications
(S)-4-Cyano-alpha-ethynylbenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-4-Cyano-alpha-ethynylbenzyl alcohol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-alpha-ethynylbenzyl chloride
- 4-Cyano-alpha-ethynylbenzyl bromide
- 4-Amino-alpha-ethynylbenzyl alcohol
Uniqueness
(S)-4-Cyano-alpha-ethynylbenzyl alcohol is unique due to the presence of both a cyano group and an ethynyl group on the benzyl alcohol framework. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
179248-86-3 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-[(1S)-1-hydroxyprop-2-ynyl]benzonitrile |
InChI |
InChI=1S/C10H7NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h1,3-6,10,12H/t10-/m0/s1 |
InChI Key |
JYVHGWRYMPXZHU-JTQLQIEISA-N |
Isomeric SMILES |
C#C[C@@H](C1=CC=C(C=C1)C#N)O |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


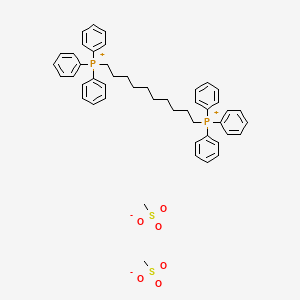
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)



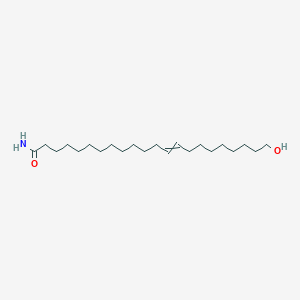
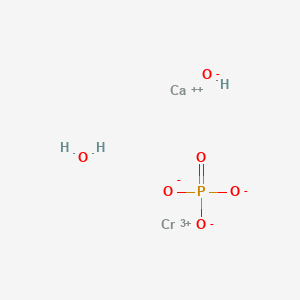
![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
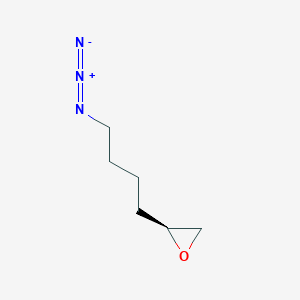
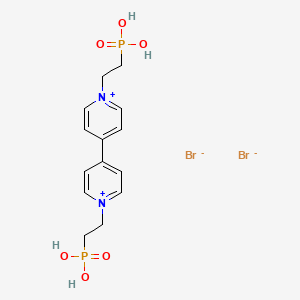
![8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline](/img/structure/B12556137.png)
![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)

